3-Azido-1-propylpyrrolidine-2,5-dione
Description
Contextualization within Azido-Functionalized Pyrrolidine-2,5-dione Chemistry
The pyrrolidine-2,5-dione ring system, also known as the succinimide (B58015) core, is a prevalent scaffold in a variety of biologically active compounds and is a versatile building block in organic synthesis. nih.govnih.gov The introduction of an azido (B1232118) (-N3) group onto this framework, as seen in 3-Azido-1-propylpyrrolidine-2,5-dione, creates a bifunctional molecule with expanded synthetic utility. Azido-functionalized succinimides are a class of compounds that leverage the distinct reactivities of both the azide (B81097) and the imide functionalities. For instance, heterobifunctional reagents like N-(3-(p-azido-m-iodophenyl)propionyl)-succinimide have been synthesized for use in creating photoactive and radioactive ligands for biological studies. nih.gov Research in this area often explores the synthesis of these derivatives and their subsequent chemical transformations. researchgate.netresearchgate.net
Strategic Importance of Succinimide and Azide Motifs in Organic Synthesis
The strategic importance of this compound lies in the well-established and highly valuable chemical properties of its two primary functional components: the succinimide ring and the azide group.
The succinimide motif is a cyclic imide that serves as a crucial component in a variety of organic syntheses and is found in several pharmaceuticals. chemiis.comwikipedia.org Its derivatives are known to possess anticonvulsant, anti-inflammatory, and antitumor properties. nih.gov In synthetic chemistry, the succinimide ring can be a precursor to various nitrogen-containing heterocyclic compounds. chemiis.com The reactivity of the carbonyl groups and the adjacent methylene (B1212753) positions allows for a range of chemical modifications. researchgate.net
The azide motif is a highly versatile functional group in organic chemistry. wikipedia.org Organic azides are key reactants in several important transformations, including the Staudinger reaction for the synthesis of amines and the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," which is used to form stable triazole rings. wikipedia.orgmasterorganicchemistry.com The azide group can be considered a "masked" amine, providing a stable way to introduce a nitrogen atom into a molecule, which can later be reduced to the corresponding amine. wikipedia.orgnih.gov
The combination of these two motifs in a single molecule, as in this compound, offers a powerful tool for synthetic chemists, enabling sequential or orthogonal chemical transformations.
Research Rationale and Scope of Investigation for this compound
The rationale for investigating this compound stems from its potential as a versatile building block for the synthesis of more complex molecules. The presence of the azide group allows for its use in click chemistry to conjugate with alkyne-containing molecules, or for its reduction to an amine, which can then undergo further reactions. The succinimide ring provides a stable scaffold and can also be involved in various chemical transformations.
The scope of investigation for this compound would likely include:
Synthesis: Developing efficient and stereoselective methods for its preparation. A plausible synthetic route could involve the reaction of a suitable precursor, such as 3-bromo-1-propylpyrrolidine-2,5-dione, with an azide salt like sodium azide. beilstein-journals.org
Reaction Chemistry: Exploring the reactivity of both the azide and succinimide functionalities. This would involve studying its participation in cycloaddition reactions, reductions, and modifications of the succinimide ring.
Application as a Synthetic Intermediate: Utilizing this compound as a starting material for the synthesis of novel heterocyclic compounds, peptidomimetics, or as a linker molecule in bioconjugation.
Below are interactive data tables detailing representative properties and synthetic precursors for compounds related to this compound.
Table 1: Representative Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C7H10N4O2 |
| Molecular Weight | 198.18 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |
Table 2: Key Spectroscopic Data (Predicted)
| Spectroscopic Technique | Characteristic Peaks |
| Infrared (IR) Spectroscopy | Strong absorption around 2100 cm⁻¹ (azide stretch), and two strong absorptions around 1700-1770 cm⁻¹ (imide carbonyl stretches). |
| ¹H NMR Spectroscopy | Signals corresponding to the propyl group protons and the protons on the pyrrolidine-2,5-dione ring. |
| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbons of the imide, the carbon bearing the azide group, and the carbons of the propyl group. |
Table 3: Potential Synthetic Precursors
| Precursor Name | Chemical Structure | Role in Synthesis |
| N-propylmaleimide | Forms the 1-propylpyrrolidine-2,5-dione backbone. | |
| Hydrazoic acid (HN3) | Source of the azide group via addition to the double bond of N-propylmaleimide. | |
| 3-Bromo-1-propylpyrrolidine-2,5-dione | Structure not readily available | An alternative precursor that could undergo nucleophilic substitution with an azide salt. |
Structure
3D Structure
Properties
CAS No. |
674283-29-5 |
|---|---|
Molecular Formula |
C7H10N4O2 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-azido-1-propylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H10N4O2/c1-2-3-11-6(12)4-5(7(11)13)9-10-8/h5H,2-4H2,1H3 |
InChI Key |
VYXPPHCBLWFZBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)CC(C1=O)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Azido 1 Propylpyrrolidine 2,5 Dione
Development of Stereoselective Synthetic Routes
The creation of stereochemically defined centers is a cornerstone of modern organic synthesis, particularly for applications in pharmacology and materials science. The development of stereoselective routes to 3-Azido-1-propylpyrrolidine-2,5-dione is crucial for accessing enantiopure forms of this compound.
Precursor Design and Strategic Functionalization
A plausible and effective strategy for the stereoselective synthesis of this compound commences from a chiral pool starting material such as L-aspartic acid. researchgate.net This approach ensures the introduction of the desired stereochemistry at the C3 position from the outset.
The synthesis can be initiated by the protection of the amino and the side-chain carboxylic acid groups of L-aspartic acid. Subsequently, the formation of the succinimide (B58015) ring can be achieved by reaction with propylamine (B44156), which introduces the N-propyl substituent. This is followed by the reduction of one of the carboxylic acid groups to a hydroxyl group, yielding a 3-hydroxy-1-propylpyrrolidine-2,5-dione intermediate. This hydroxyl group then serves as a handle for the introduction of the azide (B81097) functionality.
An alternative precursor design involves the use of malic acid. Reaction of malic acid with propylamine can directly form N-propyl-3-hydroxysuccinimide. This method is advantageous due to the commercial availability and lower cost of malic acid.
Optimization of Azide Introduction Protocols (e.g., Nucleophilic Substitution, Diazo Transfer)
With a suitable precursor, such as 3-hydroxy-1-propylpyrrolidine-2,5-dione, in hand, the introduction of the azide group is a key transformation.
One of the most reliable methods for this conversion is the Mitsunobu reaction . wikipedia.orgorganic-chemistry.org This reaction allows for the direct conversion of a secondary alcohol to an azide with inversion of configuration. The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of an azide source, often diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃). nih.gov The optimization of this reaction would involve screening of different phosphines, azodicarboxylates, and solvents to maximize the yield and ensure complete inversion of stereochemistry.
Alternatively, a two-step nucleophilic substitution protocol can be employed. The hydroxyl group of the precursor is first converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. The resulting sulfonate ester then undergoes nucleophilic substitution with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). organic-chemistry.org This Sₙ2 reaction also proceeds with inversion of configuration. Optimization would focus on the choice of leaving group and reaction conditions to minimize elimination side reactions.
A diazo transfer reaction is less commonly used for this specific transformation but remains a possibility. This would typically involve the reaction of a primary amine precursor at the 3-position with a diazo-transfer reagent.
Enantioselective and Diastereoselective Approaches
The use of a chiral starting material like L-aspartic acid or L-malic acid inherently provides an enantioselective route to the desired product. researchgate.netenamine.net The stereochemical integrity of the subsequent steps is paramount. The azidation via the Mitsunobu reaction or nucleophilic substitution on a sulfonate ester are known to proceed with high stereospecificity (inversion), thus preserving the enantiopurity of the final product.
For a racemic or achiral starting material, enantioselective methods would need to be developed. This could involve an enantioselective desymmetrization of a prochiral precursor, or a kinetic resolution of a racemic intermediate. For instance, an enzymatic resolution of racemic 3-hydroxy-1-propylpyrrolidine-2,5-dione could be explored to isolate the desired enantiomer.
Diastereoselective approaches become relevant if additional stereocenters are present in the molecule. For the synthesis of this compound itself, which has only one stereocenter, the focus remains on enantioselectivity.
Derivatization Reactions of the Azido (B1232118) Group
The azide functionality in this compound is a versatile handle for a variety of chemical transformations, most notably cycloaddition reactions that fall under the umbrella of "click chemistry".
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Transformations
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. organic-chemistry.orgnih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
The reaction of this compound with various terminal alkynes in the presence of a copper(I) catalyst would lead to a library of triazole-functionalized pyrrolidine-2,5-diones. The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. nih.gov
| Entry | Alkyne Partner | Copper Source | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | CuSO₄/Na-Ascorbate | t-BuOH/H₂O | 25 | 95 |
| 2 | Propargyl alcohol | CuI | DMF | 25 | 92 |
| 3 | 1-Ethynyl-4-fluorobenzene | CuSO₄/Na-Ascorbate | DMSO/H₂O | 30 | 94 |
| 4 | Ethynyltrimethylsilane | Cu(OAc)₂/Na-Ascorbate | CH₃CN/H₂O | 25 | 88 |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
For applications where the use of a potentially cytotoxic copper catalyst is undesirable, such as in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers an excellent alternative. nih.gov This reaction occurs between an azide and a strained cyclooctyne (B158145) without the need for a metal catalyst.
The reaction of this compound with various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), would yield stable triazole products. enamine.net The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. nih.gov
| Entry | Cyclooctyne | Solvent | Temperature (°C) | Second-order rate constant (k₂) (M⁻¹s⁻¹) |
|---|---|---|---|---|
| 1 | Dibenzocyclooctyne (DBCO) | CH₃CN | 25 | ~0.3 |
| 2 | Bicyclo[6.1.0]nonyne (BCN) | CH₃CN | 25 | ~0.1 |
| 3 | Azadibenzocyclooctyne (ADIBO) | CH₃CN/H₂O | 25 | ~1.0 |
| 4 | Difluorinated cyclooctyne (DIFO) | CH₃CN | 25 | ~0.8 |
Staudinger Ligation and Related Phosphine-Mediated Reductions
The azide group in this compound is susceptible to reaction with phosphines, such as triphenylphosphine, in what is known as the Staudinger reaction. This reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen gas (N₂) to yield an iminophosphorane (or aza-ylide). wikipedia.org
Alternatively, in a process known as the Staudinger ligation, the iminophosphorane can be trapped by an intramolecular or intermolecular electrophile. ysu.amsigmaaldrich.com If the phosphine reagent contains an ortho-ester group, for instance, the intermediate can undergo an intramolecular reaction to form a stable amide bond, a technique widely used in chemical biology for bioconjugation. sigmaaldrich.comkiesslinglab.comnih.gov For this compound, a standard Staudinger reduction would be the most direct transformation.
Table 1: Staudinger Reduction of this compound
| Reactant | Reagent | Product | Byproduct |
|---|
Thermally Induced and Photochemical Transformations (e.g., Nitrene Formation)
Organic azides like this compound are known to be thermally and photochemically labile. Upon heating or irradiation with ultraviolet (UV) light, the azide moiety can extrude a molecule of dinitrogen (N₂) to generate a highly reactive electron-deficient species known as a nitrene. nih.gov
The resulting nitrene intermediate, 3-nitreno-1-propylpyrrolidine-2,5-dione, can undergo several rapid subsequent reactions, most commonly intramolecular C-H bond insertion. This could lead to the formation of novel bicyclic or rearranged products. The specific outcome depends on the reaction conditions and the molecular structure. Such transformations are powerful methods for creating complex nitrogen-containing heterocyclic structures. nih.govosaka-u.ac.jp
Reduction of the Azide Moiety to Amine Derivatives
Beyond the Staudinger reduction, the azide group of this compound can be converted to a primary amine through various other reductive methods. These methods are fundamental in organic synthesis as they provide access to primary amines, which are valuable synthetic intermediates. masterorganicchemistry.comthieme-connect.de
Catalytic hydrogenation is a common and efficient method, typically employing a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. thieme-connect.de This method is often highly chemoselective, reducing the azide without affecting the imide ring or the propyl group. Other reducing agents that can achieve this transformation include lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or tin(II) chloride. masterorganicchemistry.comorganic-chemistry.org The choice of reagent can be critical when other reducible functional groups are present in the molecule.
Table 2: Common Methods for Azide Reduction
| Reagent/System | Conditions | Product |
|---|---|---|
| H₂ / Pd-C | Ethanol or Methanol, room temperature | 3-Amino-1-propylpyrrolidine-2,5-dione |
| LiAlH₄ | 1. THF or Diethyl ether 2. Aqueous workup | 3-Amino-1-propylpyrrolidine-2,5-dione |
| NaBH₄ / NiCl₂ | Methanol or Ethanol | 3-Amino-1-propylpyrrolidine-2,5-dione |
Reactions Involving the Pyrrolidine-2,5-dione Ring System
The succinimide core of the molecule offers additional avenues for chemical modification, distinct from the reactivity of the azide group.
Selective Ring-Opening and Ring-Closure Methodologies
The synthesis of the 1-propylpyrrolidine-2,5-dione skeleton can be achieved through the reaction of a corresponding maleic or succinic anhydride (B1165640) derivative with propylamine, followed by a cyclization/dehydration step, often promoted by heat or chemical agents like thionyl chloride. researchgate.net
Conversely, the imide ring can be selectively opened. This reaction typically involves the nucleophilic attack at one of the carbonyl carbons. The stability of the five-membered ring makes it less reactive than acyclic imides, but ring-opening can be achieved under specific conditions.
Functionalization at C-4 Position and N-1 Alkylation Modifications
The N-1 position of the pyrrolidine-2,5-dione ring is occupied by a propyl group in the target molecule. This N-alkylation is typically accomplished by reacting the parent pyrrolidine-2,5-dione (succinimide) with an appropriate propyl halide (e.g., 1-bromopropane) in the presence of a base. researchgate.net
Functionalization at the C-4 position (one of the carbons between the two carbonyls) is also a key transformation. The hydrogen atoms at the C-3 and C-4 positions are acidic due to the adjacent electron-withdrawing carbonyl groups. Treatment with a suitable base can generate an enolate, which can then react with various electrophiles. For a pre-existing 3-azido derivative, further functionalization at the C-4 position would allow for the introduction of additional substituents, leading to highly decorated pyrrolidine-2,5-dione structures. nih.gov Michael additions to N-substituted maleimides are also a common strategy to introduce functionality at the C-3 and C-4 positions. researchgate.netebi.ac.uk
Hydrolysis and Aminolysis of the Imide Functionality
The imide functionality within the pyrrolidine-2,5-dione ring is susceptible to nucleophilic attack by water (hydrolysis) or amines (aminolysis), resulting in ring-opening.
Hydrolysis: Under either acidic or basic conditions, one of the acyl-nitrogen bonds of the imide can be cleaved. This reaction yields a dicarboxylic acid monoamide derivative. For this compound, hydrolysis would produce the corresponding N-propyl-2-azidosuccinamic acid.
Aminolysis: Reaction with a primary or secondary amine will also open the imide ring. This process results in the formation of a diamide, where one amide is from the original imide structure and the second is formed from the attacking amine.
Table 3: Ring-Opening Reactions of this compound
| Reaction | Reagent | Product |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | 4-amino-2-azido-4-oxobutanoic acid (as N-propyl amide) |
| Aminolysis | R₂NH (e.g., Diethylamine) | 2-azido-N¹,N¹,diethyl-N⁴-propylbutanediamide |
Synthetic Applications as a Versatile Building Block
The unique combination of a reactive azide moiety and a heterocyclic core makes this compound a promising precursor in various synthetic endeavors.
The azide group in this compound is a key functional group for the construction of more complex molecules. Azides are well-known for their participation in [3+2] cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole rings. wikipedia.orgillinois.edu This "click chemistry" approach is highly efficient and regiospecific, particularly when catalyzed by copper(I), yielding 1,4-disubstituted triazoles. mdpi.comwikipedia.orgnih.gov
This reactivity allows for the straightforward linkage of the pyrrolidine-2,5-dione core to a wide array of other molecular fragments, provided they bear an alkyne functionality. This strategy can be employed to synthesize novel heterocyclic systems with potential applications in drug discovery and materials science. For instance, the reaction of this compound with a suitably functionalized alkyne could lead to the formation of complex polycyclic structures or molecules with tailored electronic and steric properties.
Beyond cycloadditions, the azide group can be reduced to a primary amine, which can then undergo a variety of subsequent reactions such as amidation, alkylation, or Schiff base formation. This provides another pathway for elaborating the molecular structure and introducing further diversity.
Table 1: Hypothetical Synthesis of a Triazole-fused Pyrrolidine-2,5-dione Derivative
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Potential Application |
| This compound | Ethynyl-ferrocene | Cu(I) catalyst, THF, room temp. | 1-propyl-3-(4-ferrocenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-2,5-dione | Redox-active materials, electrochemical sensors |
The azide functionality of this compound makes it a highly valuable monomer or functionalizing agent in polymer chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of modern polymer synthesis, enabling the creation of well-defined polymer architectures under mild conditions. apjonline.in
This compound can be utilized in several ways in macromolecular engineering:
Monomer for Step-Growth Polymerization: When reacted with a difunctional alkyne monomer, this compound can undergo step-growth polymerization to produce polymers with repeating pyrrolidine-2,5-dione and triazole units in the main chain. The properties of the resulting polymer, such as solubility and thermal stability, can be tuned by the choice of the alkyne comonomer.
Pendant Functional Group: The compound can be used to introduce the pyrrolidine-2,5-dione moiety as a pendant group onto a pre-existing polymer backbone. For example, a polymer with pendant alkyne groups can be readily functionalized with this compound via CuAAC. This "grafting-to" approach allows for the modification of commodity polymers, imparting new properties associated with the pyrrolidine-2,5-dione ring.
Chain-End Functionalization: It can be used to functionalize the end of a polymer chain, which is particularly useful for the synthesis of block copolymers or for attaching the polymer to a surface or a biomolecule.
The incorporation of the pyrrolidine-2,5-dione unit into a polymer can influence its physical and chemical properties, potentially enhancing its thermal stability, altering its solubility, or providing sites for further chemical modification.
Table 2: Hypothetical Polymerization of this compound
| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer Structure | Potential Polymer Properties |
| This compound | 1,4-Diethynylbenzene | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Linear polymer with alternating pyrrolidine-2,5-dione and phenylene-triazole units | High thermal stability, potential for use in specialty plastics or coatings |
Advanced Spectroscopic and Structural Elucidation Studies of 3 Azido 1 Propylpyrrolidine 2,5 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemistry
A comprehensive NMR analysis would be crucial for elucidating the solution-state structure and dynamics of 3-Azido-1-propylpyrrolidine-2,5-dione. Techniques such as ¹H and ¹³C NMR would provide initial information on the chemical environment of each atom. Further two-dimensional NMR experiments, including COSY, HSQC, and HMBC, would be necessary to establish through-bond and through-space correlations, confirming the connectivity of the propyl chain to the nitrogen of the pyrrolidine-2,5-dione ring and the position of the azido (B1232118) group at the C3 position.
Conformational analysis of the five-membered pyrrolidine (B122466) ring, which can adopt various envelope and twist conformations, would be a key focus. researchgate.net This is often accomplished by analyzing vicinal proton-proton coupling constants (³JHH) and using them in Karplus-type equations to determine dihedral angles. researchgate.net Nuclear Overhauser Effect (NOE) experiments would further reveal spatial proximities between protons, helping to define the preferred conformation of both the ring and the N-propyl substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolidine C2, C5 (C=O) | - | ~175 |
| Pyrrolidine C3 | ~4.5 | ~60 |
| Pyrrolidine C4 | ~2.8 | ~35 |
| N-CH₂ (propyl) | ~3.5 | ~40 |
| N-CH₂-CH₂ (propyl) | ~1.6 | ~20 |
| CH₃ (propyl) | ~0.9 | ~11 |
| Imide N-H | ~8.0 (if present) | - |
Note: These are estimated values based on known shifts for similar structural motifs and are for illustrative purposes only. Actual experimental values would be required for a definitive analysis.
Single-Crystal X-ray Diffraction of this compound and its Derivatives
Single-crystal X-ray diffraction stands as the definitive method for determining the solid-state structure of a molecule. This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry of this compound. Such an analysis would confirm the planarity of the dione (B5365651) system and reveal the conformation of the pyrrolidine ring and the orientation of the propyl and azido substituents. Furthermore, the crystal packing arrangement would illuminate any significant intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that stabilize the solid-state structure. To date, no crystallographic data for this specific compound has been deposited in crystallographic databases. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Intermolecular Interactions
Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak between 2100 and 2160 cm⁻¹ would be indicative of the asymmetric stretching vibration of the azide (B81097) (N₃) group. researchgate.netresearchgate.net The succinimide (B58015) moiety would be identified by two distinct carbonyl (C=O) stretching bands, typically an asymmetric stretch around 1770 cm⁻¹ and a symmetric stretch near 1700 cm⁻¹. nih.gov The C-N stretching vibrations of the pyrrolidine ring and the N-propyl group would also be present in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The azide symmetric stretch, which is often weak in the IR spectrum, should give a strong Raman signal. The carbonyl bands would also be visible, and the technique would be particularly useful for studying the skeletal vibrations of the pyrrolidine ring. Comparing solid-state and solution-phase spectra could offer insights into changes in intermolecular interactions. nih.gov
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Azide (N₃) Asymmetric Stretch | 2100 - 2160 | Weak |
| Azide (N₃) Symmetric Stretch | Weak | ~1250 |
| Carbonyl (C=O) Asymmetric Stretch | ~1770 | ~1770 |
| Carbonyl (C=O) Symmetric Stretch | ~1700 | ~1700 |
| C-H (Alkyl) Stretch | 2850 - 3000 | 2850 - 3000 |
| C-N Stretch | 1100 - 1300 | 1100 - 1300 |
Note: These are generalized frequency ranges. Specific values depend on the molecular environment.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
Since this compound possesses a chiral center at the C3 position, it can exist as two enantiomers. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for characterizing the stereochemical properties of an enantiomerically pure sample. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra, known as Cotton effects, are highly sensitive to the spatial arrangement of atoms around the chiral center. By comparing experimental CD/ORD spectra with those predicted from quantum chemical calculations, the absolute configuration (R or S) of the molecule could be determined. No such studies have been reported for this compound.
High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Structural Confirmation of Metabolites in Model Systems
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound, which allows for the unambiguous determination of its elemental formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation. Key fragmentation pathways would likely include the loss of the propyl group, the azide group (or dinitrogen from the azide group), and cleavage of the pyrrolidine ring.
In a hypothetical study of its reactivity or metabolism, HRMS would be invaluable for identifying and structurally confirming products or metabolites. For instance, in "click chemistry" reactions, HRMS could confirm the formation of a triazole product by identifying the mass of the resulting conjugate. In a model biological system, it could identify metabolites formed through reduction of the azide to an amine or hydrolysis of the imide ring. The precise mass measurements afforded by HRMS would allow for the confident assignment of molecular formulas to these unknown species, thereby elucidating reaction or metabolic pathways.
Theoretical and Computational Chemistry Investigations of 3 Azido 1 Propylpyrrolidine 2,5 Dione
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule.
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting a molecule's reactivity. An FMO analysis of 3-Azido-1-propylpyrrolidine-2,5-dione would reveal the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. bhu.ac.insapub.org For instance, a small HOMO-LUMO gap suggests higher reactivity.
Furthermore, mapping the molecular electrostatic potential (MEP) would identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions. bhu.ac.in The charge distribution, often calculated using methods like Mulliken population analysis, would quantify the partial charges on each atom, further clarifying its electronic landscape.
Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, this could involve studying its participation in [3+2] cycloaddition reactions, a common reaction for azides. researchgate.netnih.govresearchgate.net QM calculations can identify the transition state structures and their corresponding activation energies, thereby predicting the most favorable reaction mechanism. This understanding is critical for optimizing reaction conditions and predicting product regioselectivity and stereoselectivity.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions
While QM calculations provide detailed electronic information, they are often performed on a single, static conformation in the gas phase. Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time, including its interactions with its environment. An MD simulation of this compound would reveal how the molecule behaves in solution, showing how solvent molecules arrange around it and influence its conformation.
Conformational Analysis and Energy Landscape Mapping
The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape. Conformational analysis of this compound would involve identifying its stable conformers and the energy barriers between them. This creates an energy landscape that can reveal the most populated conformations under given conditions. Such studies are crucial for understanding how the molecule might fit into a biological receptor or interact with other molecules. rsc.org
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. researchgate.net These predicted spectra can be compared with experimentally obtained data to confirm the structure of a synthesized compound. For a novel compound, this comparison is a vital step in its characterization, ensuring that the synthesized molecule is indeed the target structure.
In Silico Modeling of Molecular Interactions with Model Biomolecules (e.g., protein active sites, DNA) for Research Tool Development
The pyrrolidine-2,5-dione scaffold is present in various biologically active molecules. mdpi.com The azido (B1232118) group is a versatile functional group often used in "click chemistry" for bioconjugation. sigmaaldrich.comsigmaaldrich.com Therefore, this compound could be a valuable research tool. In silico docking studies could be performed to predict how this molecule might bind to the active sites of proteins or interact with DNA. plos.org These simulations would provide insights into its potential as a lead compound in drug discovery or as a chemical probe for studying biological systems.
Research Applications and Methodological Advancements Utilizing 3 Azido 1 Propylpyrrolidine 2,5 Dione
Applications in Bioconjugation Chemistry as a Research Tool
The unique chemical properties of 3-Azido-1-propylpyrrolidine-2,5-dione make it highly suitable for bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. The azide (B81097) group allows for highly specific "click chemistry" reactions, while the pyrrolidine-2,5-dione component can be part of a larger molecular scaffold.
The azide moiety of this compound is a key functional group for the site-specific labeling of biomolecules in controlled, non-cellular environments. This is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are forms of click chemistry. These reactions are highly efficient and specific, allowing for the precise attachment of the azide-containing compound to a biomolecule that has been modified to contain an alkyne group.
For instance, a synthetic peptide or a recombinant protein can be produced with an unnatural amino acid containing an alkyne group. The addition of this compound in the presence of a copper(I) catalyst will then result in the formation of a stable triazole linkage at that specific site. This enables researchers to attach various functionalities to the biomolecule, depending on the other functional groups present on the pyrrolidine-2,5-dione ring.
Similarly, nucleic acids can be chemically synthesized to include an alkyne-modified nucleotide. The azide group of this compound can then be "clicked" onto this modified nucleotide, allowing for the specific labeling of a DNA or RNA strand. This is particularly useful for in vitro studies of nucleic acid structure, function, and interactions.
Table 1: Representative Biomolecules for Site-Specific Labeling
| Biomolecule Class | Labeling Strategy | Application |
| Peptides | Introduction of an alkyne-containing amino acid followed by CuAAC. | Studying peptide-protein interactions. |
| Proteins | Site-directed mutagenesis to incorporate an alkyne-functionalized unnatural amino acid, followed by CuAAC or SPAAC. | Probing protein structure and function. |
| Nucleic Acids | Solid-phase synthesis with an alkyne-modified phosphoramidite, followed by CuAAC. | Visualizing nucleic acid localization and trafficking in vitro. |
Chemical probes are essential tools for dissecting complex biological pathways. This compound can serve as a core structure for the development of such probes for use in cell-free systems, such as cell lysates or purified enzyme preparations. The azide group allows for the attachment of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via click chemistry.
For example, if a researcher wants to study a specific enzyme in a cell lysate, they could synthesize a substrate analog that incorporates the this compound scaffold. This probe would bind to the active site of the target enzyme. After binding, a fluorescent alkyne can be added, which will react with the azide group on the probe. This results in the enzyme becoming fluorescently labeled, allowing for its detection and quantification.
Alternatively, if the probe is designed to covalently modify the enzyme, the azide group can be used to attach a biotin tag. After the labeling reaction, the biotinylated enzyme can be pulled down from the cell lysate using streptavidin-coated beads, allowing for its isolation and further characterization, for instance, by mass spectrometry.
The ability to visualize biomolecules is fundamental to understanding cellular and molecular processes. This compound can be used to construct imaging agents for in vitro applications like fluorescence microscopy and high-content screening. By attaching a fluorescent dye to the azide group, this compound can be used to label specific targets in a fixed cell or tissue sample.
In a typical workflow, a biological sample is first treated with a molecule that contains an alkyne group and has an affinity for the target of interest. Subsequently, a fluorescently-labeled version of this compound (where a fluorophore is attached to the pyrrolidine-2,5-dione ring) is added. The azide group on the compound reacts with the alkyne on the targeting molecule, resulting in the deposition of the fluorophore at the location of the target. This allows for high-resolution imaging of the target's distribution within the sample.
High-content screening platforms, which analyze large numbers of samples in parallel, can also benefit from such imaging agents. The robust and specific nature of the click reaction ensures reliable and reproducible labeling across many samples, which is crucial for obtaining high-quality data in these large-scale experiments.
Role in Materials Science and Functional Polymer Chemistry
Beyond its applications in the life sciences, this compound is also a valuable building block in materials science, particularly in the synthesis of functional polymers and the construction of complex molecular architectures.
Click polymerization, which utilizes the azide-alkyne cycloaddition reaction, has emerged as a powerful method for synthesizing well-defined polymers. rsc.org this compound can be used as a monomer in these polymerization reactions. For example, it can be reacted with a molecule containing two alkyne groups (a dialkyne) to form a linear polymer. The resulting polymer will have a backbone containing triazole rings and the pyrrolidine-2,5-dione moiety as a repeating unit.
The properties of the resulting polymer can be tuned by changing the structure of the dialkyne comonomer. This allows for the creation of a wide range of materials with different physical and chemical properties. For instance, using a rigid dialkyne will result in a more rigid polymer, while a flexible dialkyne will produce a more flexible material. These polymers can have applications in areas such as coatings, adhesives, and advanced composites.
Table 2: Examples of Polymers Synthesized via Click Polymerization
| Monomer 1 | Monomer 2 | Polymer Type | Potential Application |
| This compound | 1,4-Diethynylbenzene | Linear Polymer | High-performance plastics |
| This compound | Propargyl ether | Linear Polymer | Biocompatible materials |
| This compound | 1,3,5-Triethynylbenzene | Cross-linked Polymer | Polymer networks and gels |
Supramolecular chemistry involves the design and synthesis of large, complex structures from smaller molecular building blocks that are held together by non-covalent interactions. This compound can serve as a scaffold for the construction of such assemblies.
The azide group can be used to attach this molecule to other building blocks through click chemistry. The pyrrolidine-2,5-dione core can then participate in non-covalent interactions, such as hydrogen bonding or pi-stacking, which drive the self-assembly of the individual molecules into a larger, ordered structure.
For example, by attaching long alkyl chains to the pyrrolidine-2,5-dione ring, it is possible to create amphiphilic molecules that will self-assemble in water to form micelles or vesicles. The azide group, located at the surface of these assemblies, would then be available for further chemical modification, allowing for the creation of functionalized nanoparticles for various applications, including drug delivery and catalysis.
Surface Functionalization and Grafting for Advanced Coatings
The presence of the azide functional group in this compound makes it a prime candidate for surface modification and the development of advanced coatings. Organic azides are well-established as highly efficient cross-linkers in material sciences. nih.gov Their ability to form covalent bonds upon thermal or photochemical activation allows for the grafting of the molecule onto various polymer matrices and surfaces. nih.gov
The functionalization process typically involves the generation of a highly reactive nitrene intermediate from the azide group through the expulsion of dinitrogen gas. nih.govwikipedia.org This nitrene can then undergo a variety of reactions to form stable linkages with a substrate. nih.gov For instance, it can insert into C-H bonds or add across double bonds to form aziridines, thereby covalently attaching the pyrrolidine-2,5-dione moiety to the surface. nih.gov This method is particularly advantageous as it often proceeds without the need for additional initiators. nih.gov
The succinimide (B58015) ring itself can be further exploited for subsequent surface modifications. The reactivity of the succinimide core, particularly its susceptibility to ring-opening reactions with nucleophiles like primary amines, provides a secondary handle for grafting additional molecules. researchgate.net This dual functionality—azide-mediated grafting followed by succinimide-based derivatization—allows for the creation of complex, multilayered coatings with tailored properties.
Advanced coatings derived from such functionalization can exhibit enhanced characteristics. For example, grafting this molecule onto a polysulfone membrane, followed by crosslinking, has been shown in related systems to improve mechanical strength, thermal stability, and alkaline resistance. nih.gov The resulting crosslinked structure can physically impede the diffusion of corrosive agents, thereby enhancing the protective properties of the coating. nih.gov
Table 1: Potential Reactions for Surface Grafting of this compound
| Activation Method | Reactive Intermediate | Key Reaction Types | Resulting Linkage |
|---|---|---|---|
| Thermal/Photochemical | Nitrene | C-H Insertion | C-N |
| Thermal/Photochemical | Nitrene | Addition to C=C | Aziridine |
Contributions to Mechanistic Organic Chemistry
The unique juxtaposition of an azide and a succinimide ring within the same molecule offers a rich field for mechanistic investigation in organic chemistry.
The reactivity of this compound is dominated by the chemistry of the organic azide group. wikipedia.org Organic azides are known to participate in a wide array of synthetically useful transformations. wikipedia.org The terminal nitrogen atom of the azide is mildly nucleophilic, while electrophiles tend to react at the internal nitrogen atom. wikipedia.org A key reaction of azides is the facile extrusion of nitrogen gas, a propensity that drives many of its characteristic reactions, such as the Staudinger ligation and the Curtius rearrangement. wikipedia.org
The succinimide ring, being part of the pyrrolidine-2,5-dione system, possesses its own distinct reactivity. The carbonyl groups and the methylene (B1212753) group of the succinimide ring are sites for various chemical transformations. researchgate.net The presence of the electron-withdrawing carbonyl groups can influence the reactivity of the adjacent C-H bonds.
The interplay between the azide and the succinimide functionalities within the same molecule could lead to interesting intramolecular reactions and rearrangements. For instance, under conditions that promote nitrene formation, the nitrene could potentially interact with the succinimide ring, leading to novel heterocyclic structures. The investigation of such pathways would provide valuable insights into the reactivity of these combined systems. The Schmidt reaction, which involves the reaction of azides with ketones in the presence of an acid to form amides, could also be explored in the context of the succinimide carbonyls, potentially leading to ring expansion or other rearrangements. researchgate.net
The chiral center at the 3-position of the pyrrolidine-2,5-dione ring introduces the element of stereochemistry. This allows for the investigation of stereochemical control and asymmetric induction in reactions involving this molecule. The development of enantioselective routes to related pyrrolidine (B122466) structures has been a subject of interest, often utilizing intramolecular Michael reactions to set the stereochemistry. rsc.org
In reactions where this compound acts as a substrate, the existing stereocenter can direct the approach of reagents, leading to diastereoselective outcomes. For example, in cycloaddition reactions involving the azide group, such as the Huisgen 1,3-dipolar cycloaddition with alkynes, the chiral environment provided by the succinimide ring could influence the stereochemical course of the reaction. rsc.org
Furthermore, the azido (B1232118) group itself can be a valuable tool in asymmetric synthesis. Organocatalytic asymmetric Michael addition reactions of α-azido ketones with various electrophiles have been developed to produce optically active products. mdpi.com A similar strategy could be envisioned for this compound, where the enolizable succinimide ring could participate in asymmetric transformations catalyzed by chiral organocatalysts, leading to the synthesis of enantiomerically enriched nitrogen-containing heterocycles. mdpi.com
Potential in Catalyst Design and Ligand Development for Metal Complexes
The structural features of this compound also suggest its potential utility in the field of catalysis and coordination chemistry.
The pyrrolidine-2,5-dione framework can serve as a rigid scaffold for the construction of new ligands for asymmetric catalysis. nih.gov The development of modular catalysts, where different structural subunits can be varied to optimize reactivity and selectivity, is a powerful strategy in catalyst design. nih.gov The succinimide core of this compound could be a key component of such a modular system.
The azide group provides a convenient handle for introducing other functionalities through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. wikipedia.org This reaction is highly efficient and regioselective, allowing for the facile attachment of various coordinating groups to the pyrrolidine-2,5-dione scaffold. By attaching different phosphines, amines, or other coordinating moieties via a triazole linker, a library of ligands could be synthesized and screened for catalytic activity in various asymmetric transformations, such as hydrogenation or C-H amination. nih.govrsc.org The synthesis of N-sulfonyl pyrrolidine-2,5-diones has been shown to be achievable using heteropolyacid catalysts, indicating the robustness of the succinimide core to certain catalytic conditions. researchgate.net
Table 2: Potential Ligand Synthesis via Click Chemistry
| Reactant 1 | Reactant 2 (with coordinating group) | Catalyst | Resulting Ligand Feature |
|---|---|---|---|
| This compound | Alkyne-phosphine | Copper(I) | Triazole-phosphine |
| This compound | Alkyne-amine | Copper(I) | Triazole-amine |
Chelation, the process of forming multiple bonds between a ligand and a single metal ion, is a fundamental concept in coordination chemistry that leads to the formation of stable metal complexes. numberanalytics.com The stability and reactivity of these complexes are crucial in various applications, including catalysis and materials science. numberanalytics.com The structure of this compound contains several potential donor atoms—the nitrogen atoms of the azide group and the oxygen atoms of the succinimide carbonyls—that could participate in chelation with transition metal ions.
While the azide group is not a classic strong chelating group, it can coordinate to metal centers. rsc.org The carbonyl oxygens of the succinimide ring could also participate in coordination, potentially leading to the formation of chelate rings. The stability and geometry of such complexes would depend on the nature of the metal ion and the reaction conditions. Quantum chemical calculations could be employed to predict the binding energies and preferred coordination modes of this ligand with various transition metals, such as Ni(II), Cu(II), and Fe(III). nih.govresearchgate.net
The study of such chelate complexes could reveal interesting magnetic and electronic properties. Furthermore, the coordination of a metal to the succinimide part of the molecule could influence the reactivity of the azide group, and vice versa, leading to novel catalytic cycles or reaction pathways. The formation of stable chelates with various metal salts is often driven by the presence of lone pairs of electrons on the ligand. ekb.egnih.gov
Table 3: Potential Coordinating Atoms in this compound
| Functional Group | Potential Donor Atom(s) |
|---|---|
| Azide | Nitrogen (Nα, Nγ) |
Analytical Method Development for Research Purity and Reaction Monitoring
The development of robust analytical methods is crucial for ensuring the purity of this compound and for monitoring the progress of reactions in which it is a participant. The unique chemical functionalities of this compound—a succinimide core and an alkyl azide group—necessitate tailored analytical approaches.
Chromatographic Separation Techniques (HPLC, GC) for Process Development
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for assessing the purity of this compound and for monitoring its formation or consumption during chemical synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.
For the separation of succinimide and its derivatives, reversed-phase (RP) HPLC is a common approach. sielc.comresearchgate.net A C18 column is often employed, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The inclusion of an acid, such as formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution. sielc.com Given the polarity of the succinimide ring, Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative separation mechanism that can provide enhanced retention and selectivity. d-nb.info
Detection of this compound can be achieved using a UV detector, as the succinimide ring exhibits some UV absorbance. However, the azide group itself does not have a strong chromophore for standard UV detection. Therefore, derivatization of the azide to a more UV-active species can be employed for more sensitive detection if required. nih.gov
A proposed set of starting parameters for the HPLC analysis of this compound is presented in the table below.
| Parameter | Suggested Conditions |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) or HILIC column |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixture researchgate.net |
| Additives | 0.1% Formic Acid or Phosphoric Acid to improve peak shape sielc.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210-220 nm) |
| Injection Volume | 10 µL |
| Temperature | Ambient or controlled at 25-30 °C |
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While the succinimide portion of the molecule is relatively stable, the thermal stability of the alkyl azide group is a critical consideration for GC analysis. wikipedia.orgkit.edu Low molecular weight organic azides can be prone to decomposition at elevated temperatures, which can occur in the GC injector and column. wikipedia.org
To mitigate thermal degradation, the GC method should employ a low injection port temperature and a temperature program that does not exceed the decomposition temperature of the azide. The choice of a suitable stationary phase is also important, with moderately polar columns being a good starting point.
For the analysis of organic azides by GC, derivatization can be a useful strategy to enhance stability and detectability. For instance, the azide can be converted to a more stable derivative prior to GC analysis. nih.govnih.gov
A suggested starting point for the GC analysis of this compound is outlined in the table below.
| Parameter | Suggested Conditions |
| Column | Moderately polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen at a constant flow rate |
| Injector Temperature | As low as possible to ensure volatilization without degradation (e.g., 150-200 °C) |
| Oven Program | Start at a low temperature (e.g., 50-70 °C) and ramp at a moderate rate |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity to nitrogen-containing compounds nih.gov |
| Injection Mode | Split or splitless, depending on the concentration of the analyte |
Hyphenated Techniques (LC-MS/MS, GC-MS) for Complex Mixture Analysis in Research Samples
For the analysis of this compound in complex matrices, such as reaction mixtures or biological samples, the selectivity and sensitivity of hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. This technique is particularly well-suited for the analysis of succinimide derivatives and can provide structural information for unambiguous identification. nih.govnih.gov
The LC method would be similar to that described for HPLC analysis. For mass spectrometric detection, electrospray ionization (ESI) is a common and effective ionization technique for polar molecules like this compound. In the tandem mass spectrometer, the protonated molecule [M+H]+ or other suitable precursor ions would be selected and fragmented to produce characteristic product ions. The monitoring of specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) provides exceptional selectivity and allows for accurate quantification even in the presence of co-eluting interferences.
A proposed LC-MS/MS methodology is summarized in the table below.
| Parameter | Suggested Conditions |
| LC System | As described for HPLC analysis (Reversed-Phase or HILIC) |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode |
| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Scan Mode | Selected Reaction Monitoring (SRM) for quantification or full scan for identification |
| Precursor Ion | [M+H]+ of this compound |
| Product Ions | Characteristic fragments resulting from the collision-induced dissociation of the precursor ion |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a powerful tool for the separation and identification of volatile and semi-volatile compounds in complex mixtures. gu.edu.egnih.gov As with GC analysis, the thermal stability of the azide is a key consideration. pitt.edu
Following separation on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparison to a spectral library or by interpretation of the fragmentation pattern.
For quantitative analysis, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ions characteristic of this compound. This enhances sensitivity and selectivity. Given the potential for thermal degradation, derivatization to a more stable compound prior to GC-MS analysis may be advantageous. nih.govnih.gov
A general approach for GC-MS analysis is provided in the table below.
| Parameter | Suggested Conditions |
| GC System | As described for GC analysis, with careful temperature control |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Analyzer | Quadrupole or Ion Trap |
| Scan Mode | Full scan for identification or Selected Ion Monitoring (SIM) for quantification |
| Monitored Ions (SIM) | Molecular ion (if stable) and characteristic fragment ions of the target compound |
| Derivatization | Optional, to improve thermal stability and chromatographic performance nih.gov |
Future Directions and Emerging Research Avenues for 3 Azido 1 Propylpyrrolidine 2,5 Dione
Exploration of Environmentally Benign and Sustainable Synthetic Methodologies
The future synthesis of 3-Azido-1-propylpyrrolidine-2,5-dione will likely prioritize green and sustainable methods to minimize environmental impact. Traditional synthetic routes for related compounds often rely on hazardous reagents and solvents. Future research is expected to focus on alternative pathways that are safer and more efficient.
Key research directions may include:
Biocatalysis: Utilizing enzymes for the synthesis could offer high selectivity and reduce the need for protecting groups, operating under mild conditions. nih.gov
Aqueous Synthesis: Developing methods that use water as a solvent, such as the synthesis of succinimide (B58015) from succinic anhydride (B1165640) in water, would significantly improve the environmental profile of the process. researchgate.net
Continuous Flow Chemistry: Transitioning from batch processing to continuous flow reactors can enhance safety, particularly when handling potentially hazardous intermediates like organic azides. This method allows for better control over reaction parameters and can improve yield and purity. uk-cpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry, will be a critical goal. uk-cpi.com
A comparative table of potential synthetic methodologies is presented below.
| Methodology | Potential Advantages | Key Challenges |
| Conventional Synthesis | Established procedures for analogous compounds. | Use of hazardous reagents and solvents, potential for waste generation. |
| Biocatalytic Synthesis | High specificity, mild reaction conditions, reduced environmental impact. nih.gov | Enzyme discovery and optimization, scalability of biocatalytic processes. |
| Aqueous Synthesis | Environmentally benign solvent, improved safety. researchgate.net | Solubility of reactants, potential for lower yields compared to organic solvents. |
| Continuous Flow Chemistry | Enhanced safety and control, improved efficiency and scalability. uk-cpi.com | Initial equipment investment, process optimization for specific reactions. |
Development of Advanced Bioconjugation Strategies for Enhanced Specificity and Efficiency
The bifunctional nature of this compound, featuring both an azide (B81097) and a succinimide ring, makes it an exceptionally promising tool for bioconjugation. The azide group is a well-established handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are known for their high efficiency and biocompatibility. nih.govnih.govacs.org
Future research will likely focus on:
Heterobifunctional Linkers: The compound could serve as a heterobifunctional linker, enabling the connection of two different molecules. For instance, the succinimide ring could react with primary amines on a protein, while the azide group remains available for a subsequent click reaction with an alkyne-modified molecule, such as a fluorescent dye or a drug. nih.gov
Site-Specific Protein Modification: The development of protocols for highly selective conjugation to specific sites on proteins or other biomolecules is a major goal in chemical biology. rsc.org The reactivity of the succinimide moiety could be tuned to target specific lysine (B10760008) residues, while the azide provides an orthogonal handle for further functionalization. acs.orgrsc.org
DNA-Protein Conjugates: Azide-functionalized molecules are commercially available for creating DNA-protein conjugates, which are essential tools in single-molecule studies and diagnostics. nih.gov this compound could offer new strategies for creating these complex structures.
Integration into Advanced Functional Materials and Nanotechnology
The incorporation of this compound into polymers and nanomaterials could lead to the development of advanced functional materials with novel properties. Organic azides are versatile building blocks for creating complex macromolecular structures and for surface functionalization. researchgate.netmdpi.com
Emerging research avenues include:
Polymer Synthesis: The azide group can be used in polymerization reactions or for post-polymerization modification to introduce specific functionalities. This could lead to the creation of new hyperbranched polymers or dendrimers. mdpi.com
Surface Modification: The compound could be used to functionalize the surfaces of nanoparticles or other materials. The azide group provides a covalent attachment point via click chemistry, which is widely used for creating stable and well-defined surface coatings. rsc.org
Hydrogels and Biomaterials: The succinimide and azide functionalities could be used to crosslink polymers to form hydrogels for applications in drug delivery and tissue engineering. The succinimide ring is a common feature in compounds with a range of pharmacological activities. researchgate.net
Expansion of Catalytic Applications and Organocatalysis
The pyrrolidine (B122466) scaffold is a privileged structure in organocatalysis, often serving as the backbone for chiral catalysts. mdpi.com The specific stereochemistry of this compound could be exploited in the design of new organocatalysts.
Potential catalytic applications include:
Asymmetric Catalysis: The chiral centers within the pyrrolidine ring could be leveraged to develop catalysts for asymmetric reactions, providing a route to enantiomerically pure products.
Azide-Mediated Catalysis: Research into catalytic C-H azidation has shown that azide radicals can be harnessed for selective functionalization of C-H bonds. acs.org The azide group on this molecule could potentially participate in or mediate novel catalytic transformations.
Multi-functional Catalysis: The presence of both the azide and the dione (B5365651) functionality could enable synergistic catalytic cycles, where both groups play a role in activating substrates. mdpi.com Research has explored the catalytic asymmetric azidation of carbonyl compounds to create enantioenriched α-azido ketones. nih.gov
Addressing Challenges in Scale-Up and Industrial Applicability for Research Material Production
The transition from laboratory-scale synthesis to industrial production of this compound for research purposes will require addressing several key challenges, particularly those associated with azide chemistry. researchgate.netresearchgate.net
Key considerations for scale-up include:
Safety of Azides: Organic azides can be thermally unstable and potentially explosive. nottingham.ac.uk Large-scale synthesis requires careful thermal hazard assessment and specialized equipment to ensure safe handling. A major concern is the potential formation of highly toxic and explosive hydrazoic acid, especially under acidic conditions. researchgate.net
Process Optimization: Converting a lab-scale procedure to a robust industrial process involves significant optimization to ensure reproducibility, high yield, and purity. This includes managing heat transfer, mixing, and reaction kinetics in large reactors. scientificupdate.com
Waste Management: The development of a sustainable industrial process must include strategies for minimizing and safely managing waste streams, a significant challenge in the fine chemical industry. nih.govuk-cpi.com
Supply Chain for Green Reagents: If sustainable synthetic methods are employed, ensuring a reliable and cost-effective supply of green solvents and reagents at an industrial scale can be a significant hurdle. uk-cpi.com
The table below outlines some of the primary scale-up challenges and potential mitigation strategies.
| Challenge | Description | Potential Mitigation Strategy |
| Thermal Stability | Organic azides can decompose exothermically, posing an explosion risk. researchgate.net | Thorough thermal hazard analysis (e.g., DSC, ARC), use of flow reactors for better temperature control. |
| Hydrazoic Acid Formation | Generation of volatile and explosive HN₃ in the presence of acid. researchgate.net | Avoid acidic work-ups; use of buffered conditions; careful process control and monitoring. |
| Reagent Sourcing | Difficulty in obtaining large quantities of specialized or green reagents. uk-cpi.com | Strategic partnerships with suppliers; investment in scalable production technologies for key reagents. |
| Process Control | Maintaining optimal reaction conditions (temperature, mixing) at a large scale. scientificupdate.com | Implementation of Process Analytical Technology (PAT), automated control systems, and robust engineering design. |
Q & A
Q. How can interdisciplinary methods (e.g., chemical engineering and materials science) expand the utility of this compound in advanced applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
